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Recommended

Cancer Type | Model

Combination

Key Efficacy Findings

Phase Il Dose Therapy

HER2-negative 50 mg or 100 mg, Paclitaxel or Pharmacodynamic

Metastatic Breast orally, twice daily Eribulin evidence of TIE2

Cancer (Phase Ib) blockade; objective
response in 22% of
evaluable patients [1].

Relapsed/Refractory Maximum Tolerated  N/A (single Clinical activity observed

CML & AML (Phase 1) Dose (MTD): 150 agent) (8 CHR in CML, 4 with

mg (tablet), twice

daily

Ovarian Cancer
(Syngeneic Mouse
Model)

10 mg/kg,
incorporated into

Carboplatin +
Paclitaxel

standard diet

T315l), but insufficient for
continued development in
leukemia [2].

Significantly extended
median survival compared
to chemotherapy alone
(132.5 vs. 127 days) [3].

Parameter

Details

Standard Formulation

capsules) [2].

Formulated tablets (3-4 fold greater bioavailability than initial powder-in-
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Parameter Details

Common Oral, twice daily (BID) with continuous dosing in 28-day cycles [2].

Administration

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered challenges when working with Rebastinib.

Issue Possible Cause

Solution /| Recommendation

Neurological & On-target/off-target kinase
Muscular Toxicity inhibition [2].

Intraocular Higher dosing levels
Pressure (observed at 100 mg BID in
Increase one trial) [1].
Hematological Combination with

Adverse Events myelosuppressive

chemotherapies [1].

Defining Optimal Maximal tolerated dose
Biological Dose (MTD) may not coincide with
optimal target inhibition [4].

Monitor for muscle weakness, peripheral

neuropathy, dysarthria. In clinical trials, these
were dose-limiting toxicities (DLTs). Consider
dose reduction or schedule adjustment [1] [2].

Include regular ophthalmologic examinations in
study protocols, especially at higher doses [1].

Frequently monitor blood counts. Common
TEAES include anemia (85%), leukopenia (67%),
and neutropenia (52%) when combined with
paclitaxel or eribulin [1].

Use pharmacodynamic (PD) biomarkers.
Measure plasma Angiopoietin-2 (ANGPT2)
levels as evidence of TIE2 pathway blockade [1].

Experimental Protocols for Key Assays

In Vitro Efficacy and Mechanism Testing

This protocol is adapted from studies on osteosarcoma and colorectal cancer cells [5] [6].
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e Cell Treatment: Plate cells and allow to adhere overnight. Treat with Rebastinib (DCC-2036) at a
range of concentrations (e.g., 0 uM, 2.5 pM, 5 uM, 10 uM) for 48 hours [5].

¢ Viability Assessment (CCK-8 Assay): Seed cells in a 96-well plate. After 72-hour drug exposure,
add 10 pL of CCK-8 solution per well. Incubate for 2 hours and measure absorbance at 450 nm to
calculate IC50 values [5].

¢ Proliferation (Colony Formation Assay): After drug treatment, culture cells in drug-free medium for
7-10 days. Fix and stain colonies (=50 cells) for quantification [5].

e Migration & Invasion (Transwell Assay): Use Matrigel-coated (invasion) or uncoated (migration)
chambers. Seed treated cells in serum-free medium in the upper chamber, with medium containing
10% FBS in the lower chamber. After 48 hours, stain and count migrated/invaded cells [5].

e Western Blot Analysis: Confirm target inhibition and downstream effects using specific antibodies.
Key targets to investigate include:

o Direct Target: Phospho-FGR (Tyr416) [6]
o Downstream Pathway: Phospho-AKT (S473), Phospho-S6K, Phospho-4EBP1 [5]
o Biomarker of TIE2 Inhibition: Total Angiopoietin-2 (ANGPT2) in supernatant [1] [6]

In Vivo Efficacy Testing in Syngeneic Models

This protocol is based on studies in ovarian and breast cancer models [1] [3].

¢ Model Establishment: Orthotopically or subcutaneously inject syngeneic cancer cells (e.g., ID8
ovarian cells, CT-26/MC-38 CRC cells) into immunocompetent mice [6] [3].

e Dosing Regimen: Once tumors are established, administer Rebastinib via medicated diet (e.g., 10
mg/kg) [3] or oral gavage. For combination therapy, administer chemotherapies like
carboplatin/paclitaxel via intraperitoneal injection per standard schedules [3].

e Endpoint Analysis: Monitor tumor growth and survival. At endpoint, analyze ascites or tumors via
flow cytometry to assess immune cell populations (CD45+ macrophages, CD8+ T cells) and their
activation states (CD69 expression) [6] [3].

Rebastinib's Mechanism of Action

The following diagram illustrates the key molecular pathways targeted by Rebastinib, which underpin its

anti-tumor and immune-modulating effects.
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Diagram Title: Rebastinib's Multi-Target Mechanism of Action

Key Takeaways for Researchers
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e Dosing is Context-Dependent: The optimal dose can vary based on the cancer model (hematologic
vs. solid tumors) and whether Rebastinib is used as a single agent or in combination.

¢ Prioritize PD Monitoring: Especially in early experiments, relying on pharmacodynamic biomarkers
like ANGPT2 can be more informative than fixed dosing schedules alone.

e Consider the Inmune Context: The efficacy of Rebastinib, particularly its ability to enhance T-cell
function, may be most pronounced in immunocompetent models [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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